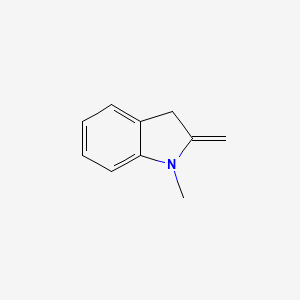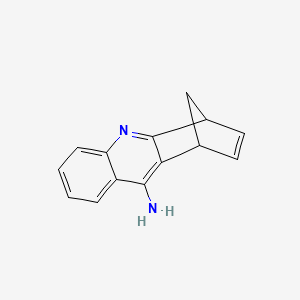![molecular formula C8H15ClN8 B14286695 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride CAS No. 138705-21-2](/img/structure/B14286695.png)
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes multiple functional groups such as hydrazine and guanidine. These functional groups contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride typically involves the reaction of aniline derivatives with hydrazine and guanidine compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out in an acidic or basic medium, depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the compound.
化学反应分析
Types of Reactions
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amines or hydrazines.
科学研究应用
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine
- 4-[2-(Diaminomethylidene)hydrazinyl]aniline
- 2-(Diaminomethylidene)hydrazine
Uniqueness
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is unique due to its combination of hydrazine and guanidine functional groups, which confer distinct reactivity and biological activity
属性
CAS 编号 |
138705-21-2 |
|---|---|
分子式 |
C8H15ClN8 |
分子量 |
258.71 g/mol |
IUPAC 名称 |
2-[4-[2-(diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H14N8.ClH/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12;/h1-4,13-14H,(H4,9,10,15)(H4,11,12,16);1H |
InChI 键 |
CPBLOVKFDGODIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN=C(N)N)NN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
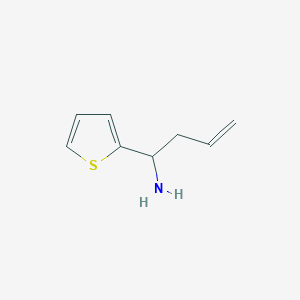

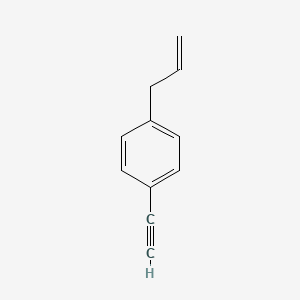

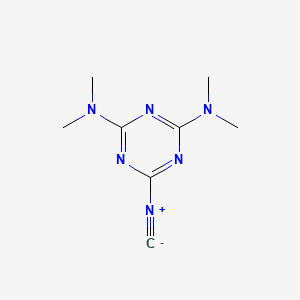
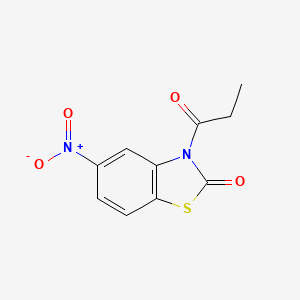
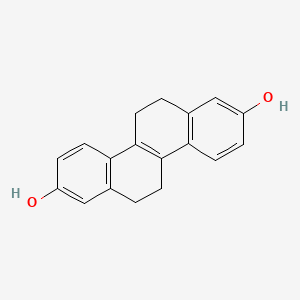
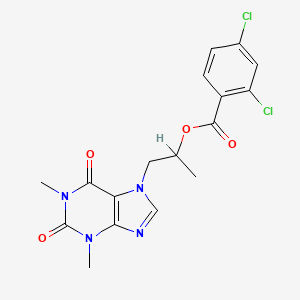
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
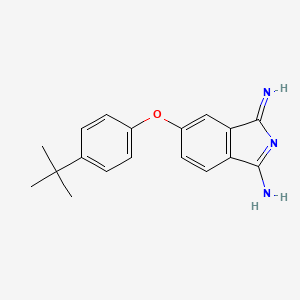
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
